N-Isopropyl-4-nitrobenzylamine
Overview
Description
N-Isopropyl-4-nitrobenzylamine is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol It is characterized by the presence of an isopropyl group attached to the nitrogen atom of a benzylamine structure, with a nitro group at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-4-nitrobenzylamine typically involves the nitration of benzylamine derivatives followed by alkylation. One common method includes:
Nitration: Benzylamine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving higher efficiency and purity .
Types of Reactions:
Reduction: this compound can undergo reduction reactions where the nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products:
Reduction Products: N-Isopropyl-4-aminobenzylamine.
Substitution Products: Various N-substituted benzylamines depending on the substituent introduced.
Scientific Research Applications
N-Isopropyl-4-nitrobenzylamine finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, particularly in the context of its nitro and amine functionalities.
Medicine: Explored for its potential use in drug development, especially in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Isopropyl-4-nitrobenzylamine involves its interaction with biological molecules through its nitro and amine groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the amine group can form hydrogen bonds and ionic interactions with proteins and nucleic acids. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Isopropyl-4-nitrobenzene: Similar structure but lacks the amine group, leading to different chemical reactivity and applications.
N-Isopropylbenzylamine: Lacks the nitro group, resulting in different biological and chemical properties.
Uniqueness: N-Isopropyl-4-nitrobenzylamine is unique due to the presence of both the nitro and amine groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)11-7-9-3-5-10(6-4-9)12(13)14/h3-6,8,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGBQYXZCFXBHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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